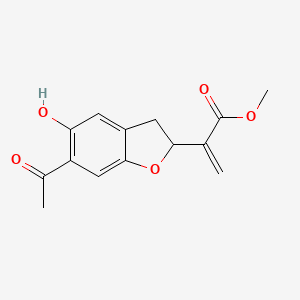

methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate is a benzofuran-derived compound featuring a 2,3-dihydrobenzofuran core substituted with acetyl (at position 6) and hydroxy (at position 5) groups. The molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol . This compound is structurally related to natural products and synthetic intermediates, where its benzofuran scaffold and substituents may influence biological activity or material properties.

Vorbereitungsmethoden

Structural and Physicochemical Properties

The compound’s structure comprises a 2,3-dihydrobenzofuran ring system with acetyl and hydroxy substituents at positions 5 and 6, respectively, and a methyl propenoate group at position 2 . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 262.3 g/mol | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 432.5±45.0 °C at 760 mmHg | |

| Solubility | Soluble in DMSO, chloroform, acetone | |

| SMILES | CC(=O)C1=CC2=C(CC(O2)C(=C)C(=O)OC)C=C1O |

The dihydrobenzofuran core is critical for its biological activity, while the propenoate ester enhances solubility for experimental applications .

Synthetic Routes and Methodologies

Cyclization of Phenolic Precursors

A common strategy for dihydrobenzofuran synthesis involves acid- or base-catalyzed cyclization of phenolic precursors. For example, 5-hydroxy-2,3-dihydrobenzofuran intermediates can be synthesized via intramolecular Friedel-Crafts alkylation of substituted phenols . In a related procedure, triethylamine facilitates the cyclization of 2-allylphenol derivatives to form the dihydrobenzofuran ring . Adapting this method, the target compound’s core could be assembled from a pre-acetylated phenolic precursor, followed by propenoate esterification.

Esterification of Carboxylic Acid Intermediates

The methyl propenoate moiety is introduced via esterification. A reported approach for analogous compounds involves treating a carboxylic acid intermediate with methanol in the presence of H2SO4 or DCC (dicyclohexylcarbodiimide) . For instance, the synthesis of methyl (5-hydroxy-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl)(oxo)acetate used methanol and sulfuric acid to esterify the oxoacetate group . Applying this to the target compound, the propenoic acid derivative could be esterified under similar conditions.

Functionalization via Acetylation and Hydroxylation

The 6-acetyl-5-hydroxy substitution pattern is achieved through sequential acetylation and hydroxylation. Friedel-Crafts acylation with acetyl chloride in the presence of AlCl3 introduces the acetyl group, while hydroxylation is typically performed using oxidizing agents like H2O2 or enzymatic systems . Careful temperature control (0–5°C) is essential to prevent over-oxidation .

Optimization and Scalability

Reaction Conditions

-

Temperature : Cyclization reactions proceed optimally at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .

-

Catalysts : Lewis acids (e.g., ZnCl2) improve yields in Friedel-Crafts steps, while bases (e.g., Et3N) facilitate deprotonation during esterification .

-

Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) effectively isolates the compound .

Challenges and Mitigation

-

Regioselectivity : Competing acetylation at undesired positions is minimized by using sterically hindered directing groups .

-

Stability : The compound degrades above 160°C; storage at -20°C under desiccation preserves integrity .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (500 MHz, CDCl3): Signals at δ 2.55 (s, 3H, acetyl CH3), 3.75 (s, 3H, ester OCH3), and 6.25 (s, 1H, benzofuran H-4) confirm substituent positions .

-

13C NMR : Peaks at δ 170.2 (ester C=O) and 202.1 (acetyl C=O) validate functional groups .

High-Resolution Mass Spectrometry (HRMS)

The observed [M+H]+ ion at m/z 263.0918 matches the theoretical value for C14H14O5 (263.0914) .

High-Performance Liquid Chromatography (HPLC)

A purity of ≥98% is achieved using a C18 column (mobile phase: 70% methanol/30% water, flow rate 1.0 mL/min) .

Applications and Derivatives

The compound serves as a precursor for bioactive molecules, including antioxidants and anti-inflammatory agents . Structural derivatives, such as those with modified ester groups, exhibit enhanced pharmacokinetic profiles .

Analyse Chemischer Reaktionen

Types of Reactions

methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Substituents

Key Observations :

- The α,β-unsaturated ester in the target compound confers electrophilic character, making it more reactive toward nucleophiles than its saturated counterpart (propanoate) .

- Stereochemistry in analogues (e.g., compound) may influence biological interactions, as chiral centers can affect receptor binding or metabolic pathways .

Fluorinated Prop-2-Enoate Derivatives

Key Observations :

- Fluorinated chains drastically increase hydrophobicity and chemical inertness, making these compounds suitable for industrial applications (e.g., surfactants) .

Biologische Aktivität

Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate, also known as methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H14O5 |

| Molar Mass | 262.26 g/mol |

| Density | 1.279 g/cm³ (predicted) |

| Boiling Point | 432.5 °C (predicted) |

| pKa | 10.65 (predicted) |

| CAS Number | 617722-56-2 |

Synthesis

The synthesis of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate typically involves the reaction of appropriate benzofuran derivatives with acetic anhydride and subsequent esterification processes. The compound can be synthesized through various organic reactions, including acylation and alkylation techniques .

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit notable antioxidant properties. Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Anticancer Potential

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation in human breast cancer (MCF-7) cells with an IC50 value indicating effective dose-dependent activity .

Antimicrobial Activity

Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives of benzofurans have been reported to exhibit potent antifungal properties .

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been documented through its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-alpha and IL-1beta in activated macrophages . This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

- Anticancer Activity : A study demonstrated that a related benzofuran derivative exhibited an IC50 of 12.4 μM against NF-kB activation in TNF-alpha-stimulated HeLa cells, indicating a robust anticancer mechanism .

- Antimicrobial Efficacy : Research involving the synthesis of halogenated benzofurans showed that these compounds could effectively inhibit the growth of pathogenic fungi and bacteria, supporting the antimicrobial potential of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate .

Q & A

Basic Research Questions

Q. What are the natural sources of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate, and how is it isolated?

The compound has been identified in plants such as Microglossa pyrifolia (Xiao She Ju Gen) and Baccharis ramosissima (Duo Zhi Kuo Bao Ju). Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Structural confirmation relies on spectroscopic techniques like NMR (¹H and ¹³C), HRMS, and optical rotation measurements ([α]D = -2.9°, c = 0.98, MeOH) .

Q. What synthetic routes are available for preparing this compound, and what experimental conditions are critical?

A common approach involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) or oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). For example, analogous dihydrobenzofuran derivatives are synthesized at room temperature using hexafluoropropan-2-ol as a solvent, which stabilizes intermediates and enhances reaction efficiency . Key variables include solvent polarity, catalyst choice, and reaction time.

Q. How can researchers confirm the purity and structural integrity of the synthesized compound?

Purity is assessed via HPLC or TLC, while structural validation requires a combination of IR, ¹H NMR, ¹³C NMR, and HRMS. For example, the compound’s glassy amorphous solid form and specific optical rotation ([α]D = -2.9°) are critical identifiers .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the environmental fate and stability of this compound?

Long-term environmental studies should evaluate abiotic transformations (e.g., hydrolysis, photolysis) and biotic degradation using microbial assays. Experimental designs may follow frameworks like Project INCHEMBIOL, which assesses chemical distribution in abiotic/biotic compartments and ecological risks. Laboratory studies should measure partition coefficients (LogP = 4.44) and solubility to predict environmental mobility .

Q. How can structural modifications enhance the compound’s bioactivity, and what assays are suitable for testing these derivatives?

Substituent modifications (e.g., altering the acetyl or hydroxy groups) can be explored via regioselective synthesis. Bioactivity screening should include in vitro assays (e.g., enzyme inhibition, antioxidant activity) and in vivo models. For example, phenolic analogs of dihydrobenzofurans have shown antioxidant properties, which could be quantified using DPPH or ABTS assays .

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data?

Contradictions may arise from variability in extraction methods, assay conditions, or sample purity. A split-plot design with randomized blocks (as used in agricultural studies) can isolate variables like solvent choice or catalyst concentration. Replicates (e.g., 4 replicates with 5 plants each) and multi-season sampling reduce bias .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking studies using software like AutoDock or Schrödinger Suite can simulate binding affinities to enzymes or receptors. Parameters should include the compound’s PSA (43.37 Ų) and LogP (4.44) to model membrane permeability. Validation requires correlation with in vitro activity data .

Q. Methodological Resources

- Synthesis Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (hexafluoropropan-2-ol vs. traditional solvents) and catalyst loading .

- Environmental Impact : Follow protocols from Project INCHEMBIOL to assess abiotic degradation kinetics and bioaccumulation potential .

- Bioactivity Validation : Combine HPLC-based activity profiling with HRMS to link specific derivatives to observed effects .

Eigenschaften

CAS-Nummer |

617722-56-2 |

|---|---|

Molekularformel |

C14H14O5 |

Molekulargewicht |

262.26 g/mol |

IUPAC-Name |

methyl 2-[(2S)-6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate |

InChI |

InChI=1S/C14H14O5/c1-7(14(17)18-3)12-5-9-4-11(16)10(8(2)15)6-13(9)19-12/h4,6,12,16H,1,5H2,2-3H3/t12-/m0/s1 |

InChI-Schlüssel |

DEHDOIFRZZNNNY-LBPRGKRZSA-N |

SMILES |

CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O |

Isomerische SMILES |

CC(=O)C1=C(C=C2C[C@H](OC2=C1)C(=C)C(=O)OC)O |

Kanonische SMILES |

CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.